

Application Notes: Utilizing Celecoxib in a Xenograft Mouse Model of Gastric Cancer

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Compound of Interest

Compound Name: Celecoxib

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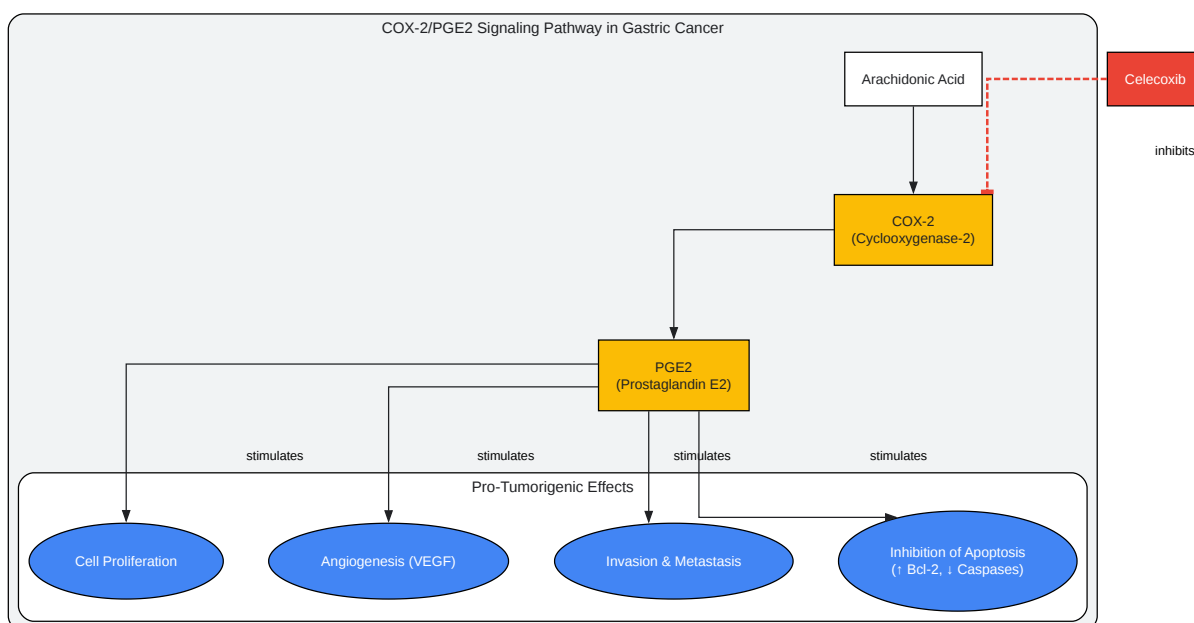
Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant potential in oncology research. Overexpression of COX-2 is a frequent characteristic of gastric cancer and is implicated in carcinogenesis through the production of prostaglandin E2 (PGE2). [1][2] The COX-2/PGE2 signaling pathway plays a crucial role in promoting tumor cell proliferation, angiogenesis, invasion, and inhibiting apoptosis. [3][4][5] Therefore, **celecoxib** represents a targeted therapeutic strategy for gastric cancer. Xenograft mouse models, where human gastric cancer cells are implanted into immunodeficient mice, provide an essential in vivo platform to evaluate the efficacy and mechanisms of action of agents like **celecoxib**. [2][6] These models allow for the study of tumor growth dynamics, angiogenesis, and cellular responses to treatment in a living system.

Mechanism of Action of **Celecoxib** in Gastric Cancer

Celecoxib exerts its anti-tumor effects primarily by inhibiting the COX-2 enzyme, which catalyzes the conversion of arachidonic acid to prostaglandins, particularly PGE2. [3] Elevated PGE2 levels in the tumor microenvironment can promote cancer progression by stimulating cell proliferation, angiogenesis (through factors like VEGF), and cell survival by up-regulating anti-apoptotic proteins like Bcl-2. [4][7][8] By blocking COX-2, **celecoxib** reduces PGE2 production, thereby inducing apoptosis, suppressing cell proliferation, reducing angiogenesis, and weakening the invasiveness of gastric cancer cells. [6][9] Studies have shown that **celecoxib**

can down-regulate the expression of Bcl-2 and up-regulate caspase-3, key mediators of apoptosis.[8][10]



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Caption: Celecoxib inhibits COX-2, blocking PGE2-mediated pro-tumorigenic effects.

Experimental Protocols

The following protocols provide a framework for establishing a gastric cancer xenograft model and evaluating the efficacy of **celecoxib**.

Protocol 1: Establishment of a Human Gastric Cancer Xenograft Model

This protocol is based on methodologies used in studies with the SGC-7901 human gastric cancer cell line.^{[6][8]}

- Cell Culture:
 - Culture human gastric cancer cells (e.g., SGC-7901) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
 - Harvest cells during the logarithmic growth phase using trypsin-EDTA.
 - Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS).
 - Resuspend the cells in PBS at a final concentration of 2×10^7 cells/mL to 5×10^7 cells/mL.
^{[6][8]} Check cell viability using a trypan blue exclusion assay; viability should be >95%.
- Animal Handling:
 - Use 4-6 week old female BALB/c nude mice.^[8]
 - Allow mice to acclimatize for at least one week before the experiment.
 - Maintain mice in a specific-pathogen-free (SPF) environment with sterile food and water ad libitum.
- Tumor Cell Inoculation:
 - Inject 0.1 mL to 0.2 mL of the cell suspension (containing 2×10^6 to 5×10^6 cells) subcutaneously into the right flank or forelimb of each mouse.^{[6][8]}
- Tumor Growth Monitoring:

- Monitor the mice daily for tumor formation.
- Once tumors are palpable, measure the longest (L) and shortest (W) diameters weekly using a digital caliper.
- Calculate tumor volume (V) using the formula: $V = (L \times W^2) / 2$.
- When the average tumor volume reaches approximately 80 mm³ or the largest diameter reaches ~5 mm, randomize the mice into treatment and control groups.[8]

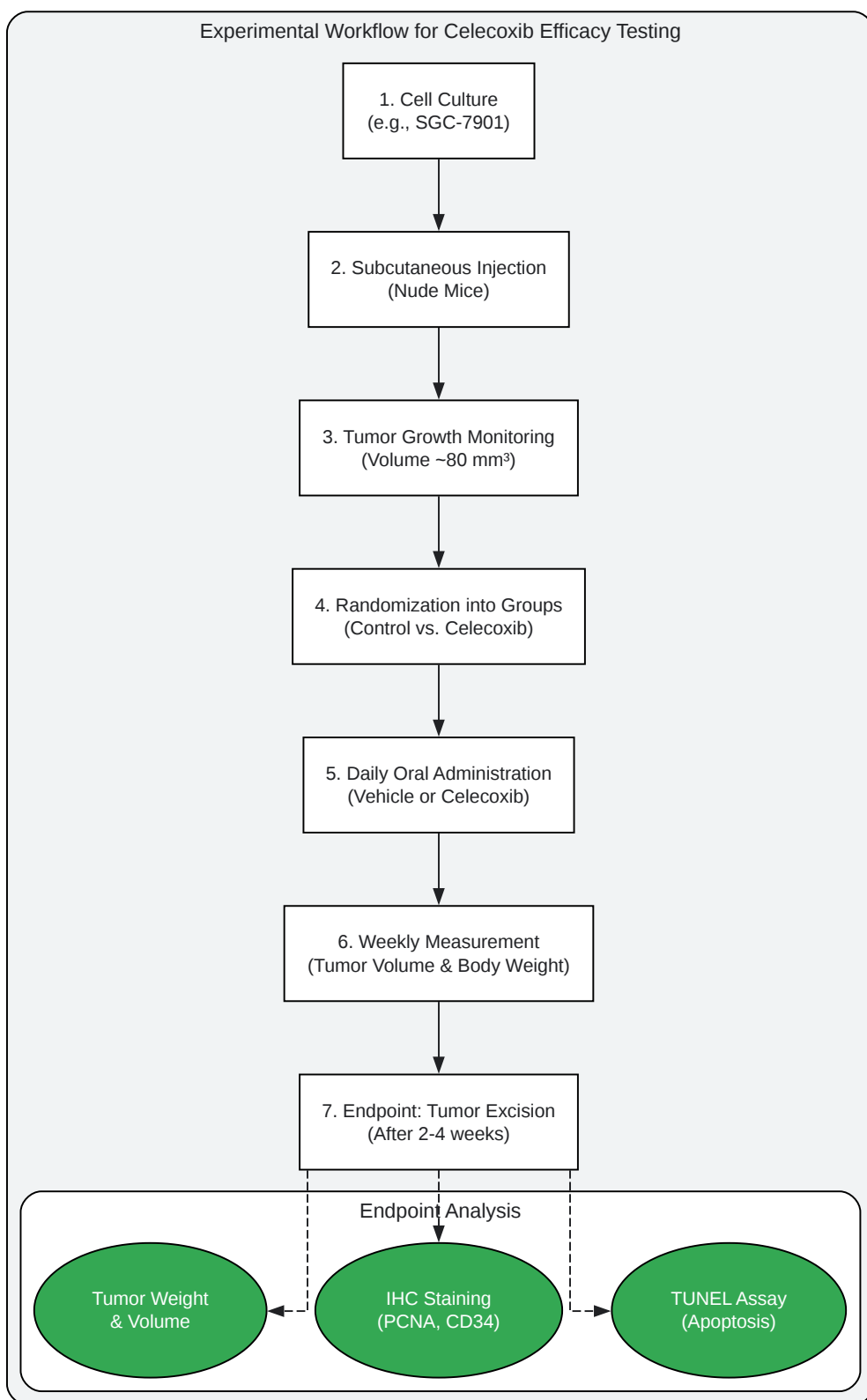
Protocol 2: Administration of **Celecoxib**

- Preparation of **Celecoxib** Solution:
 - **Celecoxib** can be suspended in a vehicle such as gum arabic for oral administration.[6]
 - Prepare the desired concentration based on the target dosage. Common dosages range from 10 mg/kg/day to 50 mg/kg/day.[2][11]
- Dosing and Administration:
 - Administer **celecoxib** or the vehicle control to the respective groups daily via oral gavage. [6]
 - The volume of administration is typically 0.1 mL to 0.2 mL per mouse.[6][11]
 - Continue treatment for the predetermined study duration (e.g., 2-4 weeks).
 - Monitor animal weight, diet, and general health daily.

Protocol 3: Evaluation of Antitumor Effects

- Tumor Growth Inhibition:
 - Continue to measure tumor volume and mouse body weight weekly throughout the treatment period.
 - At the end of the study, sacrifice the mice and excise the tumors. Weigh the tumors.

- Immunohistochemistry (IHC) for Proliferation and Angiogenesis:
 - Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
 - Section the paraffin blocks (4-5 μ m thickness).
 - Perform IHC staining for:
 - Proliferation markers: Proliferating Cell Nuclear Antigen (PCNA) or Ki67.[\[6\]](#)[\[12\]](#)
 - Angiogenesis marker: CD34 or CD31 to determine microvessel density (MVD).[\[6\]](#)
 - Quantify the results by counting positive cells or vessels in multiple high-power fields.
- Apoptosis Detection (TUNEL Assay):
 - Use the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on paraffin-embedded tumor sections to detect apoptotic cells.[\[6\]](#)
 - Calculate the apoptotic index (AI) as the percentage of TUNEL-positive cells.



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Caption: Workflow for assessing **celecoxib**'s effect in a gastric cancer xenograft model.

Data Presentation

The following tables summarize quantitative data from studies evaluating **celecoxib** in gastric cancer models.

Table 1: Effect of **Celecoxib** on Tumor Growth in Xenograft Models

Gastric Cancer Cell Line	Treatment Group	Dosage	Duration	Tumor Volume Inhibition (%)	Tumor Weight Reduction (%)	Reference
SGC-7901	Celecoxib	Not specified	>2 weeks	Significant (P < 0.01)	Not Reported	[6]
SGC-7901/DDP (Cisplatin-resistant)	Celecoxib + Cisplatin	Not specified	Not specified	Augmented vs. Cisplatin alone	Not Reported	[12]
MNNG-induced (Rat Model)	Celecoxib	10 mg/kg/day	40 weeks	Reduced Incidence (18.8% vs 75%)	Reduced Mean Volume (2.4 vs 2805 mm ³)	[2]
MNNG-induced (Rat Model)	Celecoxib	20 mg/kg/day	40 weeks	Reduced Incidence (31.3% vs 75%)	Lower Tumor Multiplicity	[2]

Table 2: Cellular and Molecular Effects of **Celecoxib** Treatment

Gastric Cancer Model	Parameter	Control Group	Celecoxib Group	P-value	Reference
SGC-7901 Xenograft	Proliferation Index (%)	Higher	Lower	< 0.05	[6]
SGC-7901 Xenograft	Apoptosis Index (%)	Lower	Higher	< 0.05	[6]
SGC-7901 Xenograft	Microvessel Density (MVD)	Higher	Reduced	< 0.01	[6]
SGC-7901 Xenograft	Bcl-2 Expression	Higher	Down-regulated	< 0.05	[8]
SGC-7901 Xenograft	Caspase-3 Expression	Lower	Up-regulated	< 0.05	[8]
SGC-7901 Xenograft	VEGF-C Expression	Higher	Inhibited	Not specified	[8]
MNNG-induced (Rat Model)	Tumor PGE2 Levels	Higher	Reduced (not significant)	> 0.05	[2]

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References

- 1. Prostaglandin E2 Pathway Is Dysregulated in Gastric Adenocarcinoma in a Caucasian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoprevention of gastric cancer by celecoxib in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2, Wnt, and BMP in gastric tumor mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of prostaglandin E2 in the progression of gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 inhibitors suppress angiogenesis and growth of gastric cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of celecoxib combined with chemotherapy drug on malignant biological behaviors of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of celecoxib on E-cadherin, VEGF, Microvessel density and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Celecoxib enhanced the cytotoxic effect of cisplatin in chemo-resistant gastric cancer xenograft mouse models through a cyclooxygenase-2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
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